molecular formula C22H19ClN6O2 B607228 Copiktra CAS No. 1386861-49-9

Copiktra

货号 B607228
CAS 编号: 1386861-49-9
分子量: 434.884
InChI 键: FQLHRUBTGKTKPZ-ZOWNYOTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Duvelisib, also known as IPI-145 and INK-1197, is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, PI3K delta/gamma inhibitor IPI 145 prevents the activation of the PI3K delta/gamma-mediated signaling pathways which may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and inflammatory and autoimmune diseases.

科学研究应用

Duvelisib在血液恶性肿瘤中的应用

Duvelisib(Copiktra®)是一种磷脂酰肌醇3-激酶(PI3Kδ和PI3Kγ)的双重抑制剂,在治疗各种血液恶性肿瘤方面具有显著的应用价值。它于2018年首次获得FDA批准,用于至少接受过两种先前治疗的成人患者的复发性或难治性慢性淋巴细胞白血病(CLL)/小淋巴细胞淋巴瘤(SLL)。它还获得了加速批准,用于至少接受过两种先前全身治疗的复发性或难治性滤泡性淋巴瘤(FL)。该药物的开发、临床试验和合成过程一直是科学界极具兴趣的研究对象(Rodrigues, Sagrillo, & Fraga, 2019)

全球批准和临床开发

2018年Duvelisib在全球的首次批准标志着其临床开发的重要里程碑。该药物已被开发为治疗各种癌症适应症的口服治疗药物,尤其是血液恶性肿瘤。其临床开发在全球范围内持续进行,包括在美国对固体肿瘤进行临床前开发。这突显了对Duvelisib在癌症治疗中的持续研究兴趣和潜在未来应用(Blair, 2018)

属性

CAS 编号

1386861-49-9

产品名称

Copiktra

分子式

C22H19ClN6O2

分子量

434.884

IUPAC 名称

(S)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one hydrate

InChI

InChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1

InChI 键

FQLHRUBTGKTKPZ-ZOWNYOTGSA-N

SMILES

O=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

IPI145;  IPI 145;  IPI-145. INK1197;  INK 1197;  INK-1197;  Duvelisib;  Copiktra;  Duvelisib hydrate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copiktra
Reactant of Route 2
Reactant of Route 2
Copiktra
Reactant of Route 3
Reactant of Route 3
Copiktra
Reactant of Route 4
Reactant of Route 4
Copiktra
Reactant of Route 5
Reactant of Route 5
Copiktra
Reactant of Route 6
Reactant of Route 6
Copiktra

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。